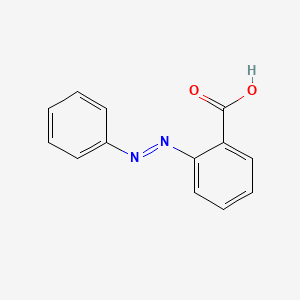![molecular formula C16H17Cl2N5O3 B14176154 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine CAS No. 921769-43-9](/img/structure/B14176154.png)
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with dichloro groups and a piperazine moiety linked to a nitrophenoxyethyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(2-(2-nitrophenoxy)ethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperazine moiety can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, or acetonitrile.
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyridazines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine
- 3,6-Dichloro-4-{4-[2-(2-aminophenoxy)ethyl]piperazin-1-yl}pyridazine
Uniqueness
3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitrophenoxy and piperazine moieties makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
921769-43-9 |
|---|---|
Fórmula molecular |
C16H17Cl2N5O3 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
3,6-dichloro-4-[4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C16H17Cl2N5O3/c17-15-11-13(16(18)20-19-15)22-7-5-21(6-8-22)9-10-26-14-4-2-1-3-12(14)23(24)25/h1-4,11H,5-10H2 |
Clave InChI |
KQGIIGIRVGQQMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC2=CC=CC=C2[N+](=O)[O-])C3=CC(=NN=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)

![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
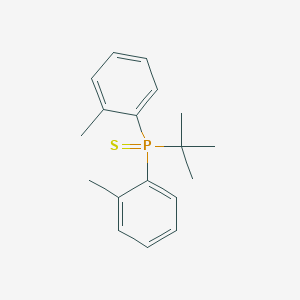

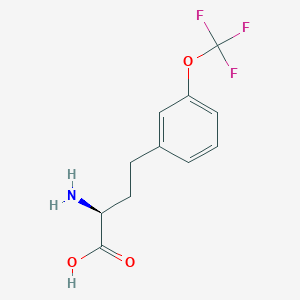
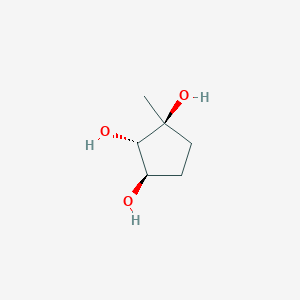
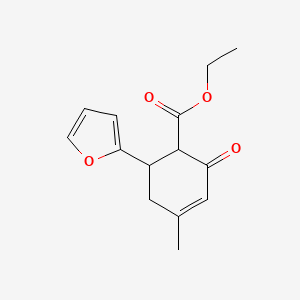

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
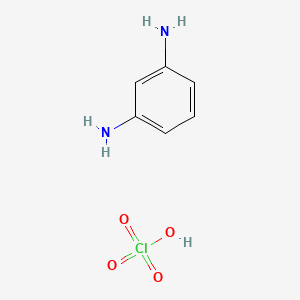
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
